CL2E-SN38 (Tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CL2E-SN38 (Tfa) is a structurally stable and highly releasable antibody-drug conjugate. It is a part of the antibody-drug conjugate class, which combines the specific targeting of a monoclonal antibody with the cytotoxicity of a small molecule payload. CL2E-SN38 (Tfa) is derived from camptothecins and is known for its topoisomerase I inhibitory activity. The active metabolite of Irinotecan, SN-38, is the key component of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

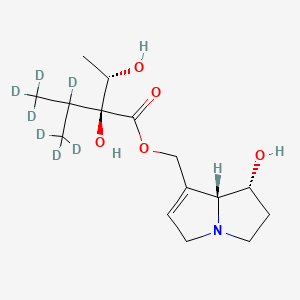

The synthesis of CL2E-SN38 (Tfa) involves the conjugation of SN-38 with a monoclonal antibody through a cleavable linker. The linker used in this compound is cathepsin-B sensitive, which allows for the release of SN-38 within the target cells. The synthetic route includes the following steps:

- Activation of the monoclonal antibody with a maleimido group.

- Conjugation of the activated antibody with the SN-38 derivative through a Phe-Lys-PABOCO linker.

- Purification of the conjugate to obtain the final product .

Industrial Production Methods

Industrial production of CL2E-SN38 (Tfa) follows a similar synthetic route but on a larger scale. The process involves:

- Large-scale activation of the monoclonal antibody.

- Conjugation with the SN-38 derivative using automated systems.

- Purification using chromatography techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

CL2E-SN38 (Tfa) undergoes several types of chemical reactions, including:

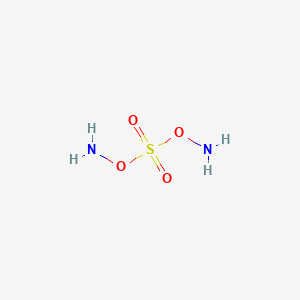

Hydrolysis: The cleavable linker is hydrolyzed by cathepsin-B within the target cells, releasing SN-38.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: The linker can be substituted with other functional groups to modify the properties of the conjugate.

Common Reagents and Conditions

Hydrolysis: Cathepsin-B enzyme, pH 5.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: SN-38 is released as the major product.

Reduction: Reduced forms of the linker and antibody.

Substitution: Modified conjugates with different functional groups.

Wissenschaftliche Forschungsanwendungen

CL2E-SN38 (Tfa) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antibody-drug conjugates and their release mechanisms.

Biology: Employed in cell biology research to study the effects of topoisomerase I inhibition on cell proliferation and apoptosis.

Medicine: Investigated for its potential use in targeted cancer therapy, particularly for tumors expressing specific antigens.

Industry: Utilized in the development of new antibody-drug conjugates and other targeted therapies

Wirkmechanismus

CL2E-SN38 (Tfa) exerts its effects through the inhibition of topoisomerase I, an enzyme involved in DNA replication. The mechanism involves:

Targeting: The monoclonal antibody component specifically binds to antigens on the surface of target cells.

Internalization: The antibody-drug conjugate is internalized by the target cells.

Release: The cleavable linker is hydrolyzed by cathepsin-B, releasing SN-38 within the cells.

Inhibition: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death

Vergleich Mit ähnlichen Verbindungen

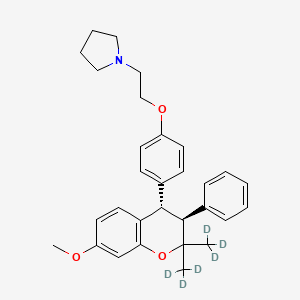

CL2E-SN38 (Tfa) is compared with other similar compounds such as CL2A-SN38 and sacituzumab govitecan. The key differences include:

Linker Stability: CL2E-SN38 (Tfa) has a more stable linker compared to CL2A-SN38, resulting in a longer half-life in serum.

Release Mechanism: The release of SN-38 from CL2E-SN38 (Tfa) requires both cathepsin-B cleavage and intramolecular cyclization, whereas CL2A-SN38 relies on pH-mediated release.

Efficacy: CL2E-SN38 (Tfa) has shown higher efficacy in certain tumor models compared to CL2A-SN38

List of Similar Compounds

- CL2A-SN38

- Sacituzumab govitecan

- Milatuzumab-SN38 .

Eigenschaften

Molekularformel |

C88H119F3N14O26 |

|---|---|

Molekulargewicht |

1846.0 g/mol |

IUPAC-Name |

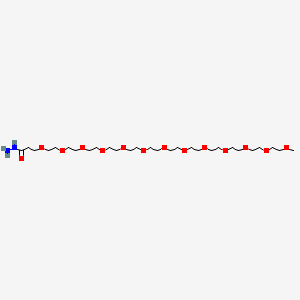

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1 |

InChI-Schlüssel |

VYXFICTXNHMPAF-ZRVFGHKPSA-N |

Isomerische SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC/C=C\C=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)